molecular formula C7H12N4 B1419640 (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine CAS No. 933716-16-6

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Cat. No.: B1419640
CAS No.: 933716-16-6
M. Wt: 152.2 g/mol
InChI Key: GIEZCPGQAVWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine is a versatile fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a saturated 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine core, which serves as a valuable pharmacophore and synthetic intermediate. The core structure is a key synthetic intermediate for constructing more complex, highly substituted derivatives . Researchers are actively exploring 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines for their potent biological activities, with recent studies identifying compounds that exhibit low micromolar antiproliferative GI50 values against various cancer cell lines, including K562, MV4-11, and MCF-7 . The mechanism of action for active compounds based on this scaffold is multifaceted; leading candidates have been shown to induce apoptosis through the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activation of caspase 9, alongside inducing autophagy-related LC3 fragmentation and reducing levels of the proliferation marker PCNA . Furthermore, closely related molecular frameworks, such as 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine, have been successfully developed into potent, orally available, and brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors, demonstrating the high potential of this chemical class in targeting kinase pathways . The primary amine functional group on this scaffold provides a convenient handle for further synthetic modification, allowing researchers to create amide conjugates, sulfonamides, or ureas to explore structure-activity relationships and optimize drug-like properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-3-7-5-4-9-2-1-6(5)10-11-7/h9H,1-4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZCPGQAVWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

Step Reaction Type Reagents & Conditions Purpose
1 Cyclocondensation Hydrazine derivatives + 1,3-diketones Construct heterocyclic core
2 Hydrogenation Pd/C or PtO₂, H₂ Saturate the pyridine ring
3 N-alkylation/N-acylation Alkyl halides, acyl chlorides Introduce substituents at N-1 position
4 Functional group modifications Various reagents Attach amino groups or methyl groups

Specific Preparation Methods for (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Synthesis via Cyclization of Pyrazole and Pyridine Precursors

Recent research indicates that a common approach involves the cyclization of appropriately substituted pyrazole derivatives with pyridine intermediates:

  • Starting materials : 1-phenyl-1H-pyrazole-5-amine derivatives and 1,3-diketones.
  • Reaction conditions : Acidic environment, reflux conditions facilitate ring closure.
  • Outcome : Formation of the fused heterocycle, which is then hydrogenated to obtain the tetrahydro form.

Hydrogenation to Saturate the Pyridine Ring

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
  • Conditions : Hydrogen atmosphere at ambient or elevated pressure, typically 1-10 atm.
  • Result : Conversion of the pyridine moiety to the tetrahydro derivative, increasing compound stability and bioavailability.

Introduction of the Methanamine Group

  • Method : Nucleophilic substitution or reductive amination.
  • Reagents : Formaldehyde derivatives or methylamine reagents under reductive conditions.
  • Process : The amino group at the 3-position is introduced via reductive amination, often using sodium cyanoborohydride or similar reducing agents.

Data Table of Preparation Methods

Method Starting Materials Key Reactions Conditions Yield References
Cyclization + Hydrogenation Pyrazole derivatives + 1,3-diketones Cyclocondensation, catalytic hydrogenation Acidic reflux, Pd/C, H₂ 45-70% ,
N-alkylation + Reductive Amination Pyrazolopyridine core + formaldehyde/methylamine Nucleophilic substitution, reduction Mild heating, NaBH₃CN 50-65% ,
Direct Functionalization Pyrazolo[4,3-c]pyridine intermediates Electrophilic substitution, amination Reflux, solvents like DMF or DMSO Variable

Research Findings and Optimization Strategies

Recent studies emphasize optimizing reaction conditions to improve yields and purity:

  • Solvent choice : Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred for cyclization and substitution steps.
  • Catalyst selection : Pd/C remains the catalyst of choice for hydrogenation, with modifications to improve selectivity.
  • Reaction temperature and time : Reactions are typically conducted at 80–120°C, with durations optimized between 4–24 hours depending on the step.
  • Purification : Recrystallization from ethanol or chromatography techniques (silica gel, reverse-phase HPLC) are employed for high purity.

Notes on Industrial Scale-up

  • Continuous flow reactors can be used to streamline the cyclization and hydrogenation steps, increasing safety and scalability.
  • Green chemistry principles, such as solvent recycling and catalyst recovery, are increasingly integrated into process development.
  • Process parameters are optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the pyrazolo-pyridine ring .

Scientific Research Applications

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific kinases or modulation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Detailed Analysis of Structural Differences

Core Heterocycles :

  • The target compound ’s tetrahydropyridine ring is partially saturated, reducing aromaticity compared to the fully unsaturated pyrimidine in ’s analogue. This saturation may influence conformational flexibility and binding kinetics .
  • The oxazine-containing compound () replaces a nitrogen with oxygen, altering electronic distribution and increasing polarity, which could enhance aqueous solubility but reduce membrane permeability .

Both the target compound and ’s analogue retain the methanamine group, a critical pharmacophore for interactions with biological targets such as G-protein-coupled receptors .

Molecular Weight and Lipophilicity :

  • The target compound (166.23 g/mol) and ’s analogue (153.18 g/mol) fall within the “rule of five” guidelines for drug-likeness, whereas ’s higher molecular weight (194.28 g/mol) may require optimization for oral bioavailability .

Implications of Lumping Strategies

As noted in , compounds with similar structures may be grouped (“lumped”) in reaction modeling due to shared physicochemical properties. However, the distinct heterocycles in these analogues (pyridine, pyrimidine, oxazine) suggest divergent reactivity and degradation pathways. For example, the oxazine ring’s oxygen could participate in hydrolysis more readily than the pyridine nitrogen, necessitating separate treatment in stability studies .

Biological Activity

(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine, also known by its chemical structure and various synonyms, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The compound has a molecular formula of C6H9N3C_6H_9N_3 and a molecular weight of 123.16 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is significant for its interaction with biological targets. The compound's properties include:

PropertyValue
Molecular FormulaC6H9N3C_6H_9N_3
Molecular Weight123.16 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors. Research indicates that this compound may exhibit activity as an inhibitor or modulator of certain enzymes and receptors involved in neurological processes.

Neuropharmacological Effects

Studies have shown that derivatives of tetrahydro-pyrazolo[4,3-c]pyridine can influence dopaminergic and serotonergic systems. These interactions suggest potential applications in treating disorders such as depression and anxiety.

  • Dopaminergic Activity : Research indicates that the compound may enhance dopamine signaling pathways, which could be beneficial in managing conditions like Parkinson's disease.
  • Serotonergic Activity : The potential modulation of serotonin receptors suggests applications in mood disorders and anxiety management.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.

Case Studies

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of tetrahydro-pyrazolo[4,3-c]pyridine derivatives on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls.
  • Antidepressant-like Activity : Another investigation assessed the antidepressant-like effects of this compound in rodent models. The compound exhibited significant reductions in immobility time during forced swim tests, suggesting its potential as a novel antidepressant agent.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermicity
SolventDMF or THFPolar aprotic solvents enhance cyclization
Catalyst Loading5–10 mol% PdAvoids over-reduction side reactions

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A combination of analytical techniques is used:

  • X-ray Crystallography : Resolve the bicyclic system and confirm substituent positions (e.g., SHELX programs for refinement; R-factor < 0.05) .
  • NMR Spectroscopy :
    • <sup>1</sup>H NMR : Peaks at δ 1.8–2.2 ppm (tetrahydro-pyridine protons) and δ 3.5–4.0 ppm (methanamine NH2) .
    • <sup>13</sup>C NMR : Carbons in the pyrazole ring appear at 140–150 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 166.12) .

Advanced: How can crystallographic data resolve ambiguities in binding modes with biological targets?

Methodological Answer:
High-resolution X-ray structures (e.g., PDB: 5QCI) reveal:

  • Binding Pockets : The compound’s methanamine group forms hydrogen bonds with Cathepsin S (e.g., N–H⋯O interactions with Gly138) .
  • Conformational Flexibility : The tetrahydro-pyridine ring adopts a half-chair conformation, optimizing hydrophobic interactions with residues like Val114 .
  • Validation : Compare experimental electron density maps (2Fo–Fc) with computational docking (AutoDock Vina) to resolve false-positive poses .

Q. Key Metrics :

MetricValueSignificance
Resolution≤2.2 ÅReliable atomic positioning
Rwork/Rfree<0.20/0.25Minimizes model bias
B-factor (ligand)<50 ŲIndicates low thermal motion

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Replace the methanamine with bulkier groups (e.g., isopropyl) to assess steric effects on target affinity .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to enhance metabolic stability .
  • Biological Assays :
    • In vitro : Measure IC50 against cancer cell lines (e.g., K562 leukemia) using MTT assays .
    • In silico : Perform free-energy perturbation (FEP) calculations to predict binding ΔG changes .

Q. Example SAR Table :

DerivativeR-GroupIC50 (nM)Target Affinity (Kd, nM)
Parent-CH2NH2120 ± 1545 ± 5
Derivative 1-CH2CF385 ± 1028 ± 3
Derivative 2-CH2CH(CH3)2210 ± 2062 ± 8

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or serum concentrations (5% vs. 10% FBS) alter compound efficacy .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific clearance rates .
  • Target Selectivity : Off-target effects (e.g., kinase inhibition) can be identified via kinome-wide profiling (DiscoverX) .

Q. Resolution Strategy :

  • Replicate studies under standardized conditions (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: What are the critical physicochemical properties influencing bioavailability?

Methodological Answer:
Key properties include:

  • LogP : Optimal range 1.5–3.5 (measured via shake-flask method) to balance solubility and membrane permeability .
  • pKa : The methanamine group (pKa ~9.5) ensures protonation at physiological pH, enhancing solubility in gastric fluid .
  • Thermal Stability : DSC/TGA shows decomposition >200°C, supporting room-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine
Reactant of Route 2
(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.